

# Application Notes and Protocols for Patch-Clamp Electrophysiology Using BAM(8-22)

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## Compound of Interest

Compound Name: BAM(8-22)

Cat. No.: B1667729

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## Introduction

**BAM(8-22)** is a peptide fragment derived from proenkephalin A that acts as a potent and selective agonist for the Mas-related G protein-coupled receptors (Mrgprs), specifically MrgprC11 in murine models and its human ortholog, MRGPRX1.<sup>[1]</sup> These receptors are predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain and itch sensations.<sup>[1][2]</sup> Consequently, **BAM(8-22)** has emerged as a valuable pharmacological tool for investigating the molecular mechanisms underlying these sensory modalities.

These application notes provide detailed protocols for utilizing **BAM(8-22)** in patch-clamp electrophysiology studies to characterize its effects on ion channel activity in DRG neurons. The primary targets discussed are high-voltage-activated (HVA) calcium channels and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, both of which are key players in nociception and pruritus.

## Mechanism of Action

**BAM(8-22)** binding to MRGPRX1 can initiate distinct downstream signaling cascades, leading to the modulation of various ion channels. The two primary pathways relevant to patch-clamp studies are:

- Inhibition of High-Voltage-Activated (HVA) Calcium Channels: Activation of MRGPRX1 by **BAM(8-22)** can lead to the inhibition of N-type and P/Q-type HVA calcium channels. This effect is primarily mediated through the G $\alpha$ i/o subunit of the G protein, which, upon activation, dissociates and its  $\beta\gamma$  subunits directly interact with the calcium channels to inhibit their function.[1][2][3]
- Sensitization of TRPV1 Channels: **BAM(8-22)** can also potentiate the activity of TRPV1 channels, which are critical integrators of noxious thermal and chemical stimuli. This sensitization is mediated through a G $\alpha$ q/11-dependent pathway, leading to the activation of Phospholipase C (PLC) and subsequent activation of Protein Kinase C (PKC), which phosphorylates and sensitizes the TRPV1 channel.[2]

## Data Presentation: Quantitative Effects of BAM(8-22) on Ion Channel Activity

The following tables summarize the quantitative data on the effects of **BAM(8-22)** on HVA calcium channels and TRPV1 channels as determined by patch-clamp electrophysiology.

Parameter	Value	Cell Type	Ion Channel	Reference
EC50 for MRGPRX1 activation	8 - 150 nM	HEK293 cells expressing MRGPRX1	-	[4]
Inhibition of HVA Ca2+ current	~35%	Mouse DRG neurons	N-type & P/Q-type	[1][3]
BAM(8-22) Concentration for Ca2+ current inhibition	0.5 $\mu$ M - 5 $\mu$ M	Mouse DRG neurons	N-type & P/Q-type	[1][3]
Potentiation of capsaicin-evoked currents	~4.1-fold increase in Ca2+ response	F11 cells expressing MRGPRX1 and TRPV1	TRPV1	[2]
BAM(8-22) Concentration for TRPV1 sensitization	2 $\mu$ M	F11 cells expressing MRGPRX1 and TRPV1	TRPV1	[2]

## Experimental Protocols

### Protocol 1: Whole-Cell Patch-Clamp Recording of BAM(8-22)-Mediated Inhibition of High-Voltage-Activated (HVA) Calcium Currents in Cultured DRG Neurons

This protocol details the methodology to measure the inhibitory effect of **BAM(8-22)** on HVA calcium channels.

Materials:

- Cells: Cultured dorsal root ganglion (DRG) neurons from mice expressing a fluorescent marker for a specific subset of neurons (e.g., *MrgprA3*-GFP) to identify MRGPRX1-expressing cells.[1]

- **BAM(8-22)** stock solution: 1 mM in sterile water, stored at -20°C.
- Extracellular (bath) solution (in mM): 130 N-methyl-D-glucamine chloride (NMDG-Cl), 5 BaCl<sub>2</sub> (as the charge carrier for Ca<sup>2+</sup> channels), 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NMDG and osmolality to ~310 mOsm/kg with sucrose.<sup>[1]</sup>
- Intracellular (pipette) solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, and 5 phosphocreatine. Adjust pH to 7.2 with CsOH and osmolality to ~290 mOsm/kg.
- Patch pipettes: Pulled from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
- Patch-clamp amplifier and data acquisition system.
- Perfusion system.

#### Procedure:

- Cell Preparation: Plate cultured DRG neurons on glass coverslips suitable for microscopy and patch-clamp recording.
- Recording Setup: Place a coverslip with adherent neurons in the recording chamber and perfuse with the extracellular solution at a rate of 1-2 mL/min.
- Cell Selection: Identify fluorescently labeled neurons using an epifluorescence microscope. These neurons have a high probability of expressing MRGPRX1.
- Giga-seal Formation: Approach a selected neuron with a patch pipette filled with intracellular solution and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
- Voltage-Clamp Recordings: Clamp the cell membrane potential at -80 mV.
- Eliciting HVA Calcium Currents: Apply a depolarizing voltage step to +10 mV for 20 ms to elicit HVA calcium currents.

- Baseline Recording: Record stable baseline HVA calcium currents for at least 3-5 minutes.
- **BAM(8-22)** Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of **BAM(8-22)** (e.g., 3  $\mu$ M).
- Data Acquisition: Continuously record the HVA calcium currents during **BAM(8-22)** application. The inhibitory effect is typically rapid and reversible upon washout.
- Washout: Perfuse the chamber with the control extracellular solution to wash out **BAM(8-22)** and observe the recovery of the current.
- Data Analysis: Measure the peak amplitude of the HVA calcium currents before, during, and after **BAM(8-22)** application. Calculate the percentage of inhibition caused by **BAM(8-22)**.

## Protocol 2: Investigating **BAM(8-22)**-Induced Sensitization of TRPV1 Channels

This protocol is designed to assess the potentiating effect of **BAM(8-22)** on TRPV1 channel activity evoked by its agonist, capsaicin.

Materials:

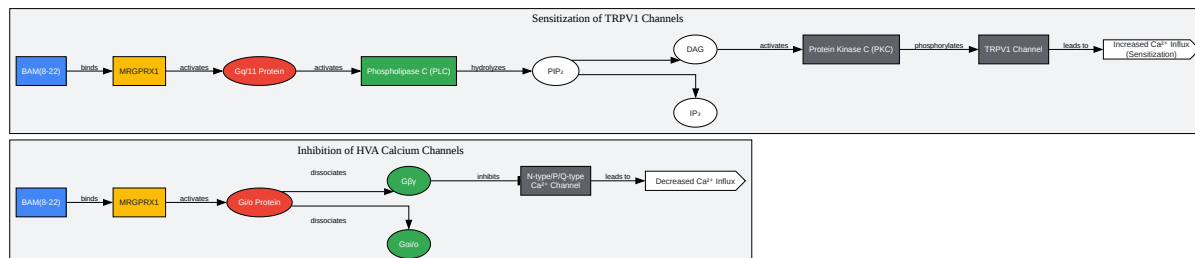
- Cells: Cultured DRG neurons or a cell line (e.g., F11 cells) co-expressing MRGPRX1 and TRPV1.[\[2\]](#)
- **BAM(8-22)** stock solution: 1 mM in sterile water, stored at -20°C.
- Capsaicin stock solution: 10 mM in ethanol, stored at -20°C.
- Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 2 MgCl<sub>2</sub>, 10 HEPES, and 5 glucose. Adjust pH to 7.4 with NaOH.[\[5\]](#)
- Intracellular (pipette) solution (in mM): 135 KCl, 3 MgATP, 0.5 Na<sub>2</sub>ATP, 1.1 CaCl<sub>2</sub>, 2 EGTA, and 5 glucose. Adjust pH to 7.38 with KOH and osmolality to ~300 mOsm/kg with sucrose.[\[5\]](#)
- Patch pipettes, amplifier, and perfusion system as in Protocol 1.

Procedure:

- Follow steps 1-6 from Protocol 1 to establish a whole-cell voltage-clamp recording.
- Eliciting TRPV1 Currents: Apply a brief puff or perfusion of a low concentration of capsaicin (e.g., 100 nM) to elicit a submaximal inward current.
- Baseline Recording: Record the response to capsaicin multiple times to establish a stable baseline.
- **BAM(8-22)** Pre-incubation: Perfuse the cell with the extracellular solution containing **BAM(8-22)** (e.g., 2  $\mu$ M) for 2-5 minutes.
- Co-application: While continuing to perfuse with **BAM(8-22)**, apply the same low concentration of capsaicin.
- Data Acquisition: Record the potentiated TRPV1 current.
- Washout: Perfuse with the control extracellular solution to wash out both compounds.
- Data Analysis: Compare the peak amplitude of the capsaicin-evoked current before and after the application of **BAM(8-22)** to determine the fold potentiation.

## Visualizations

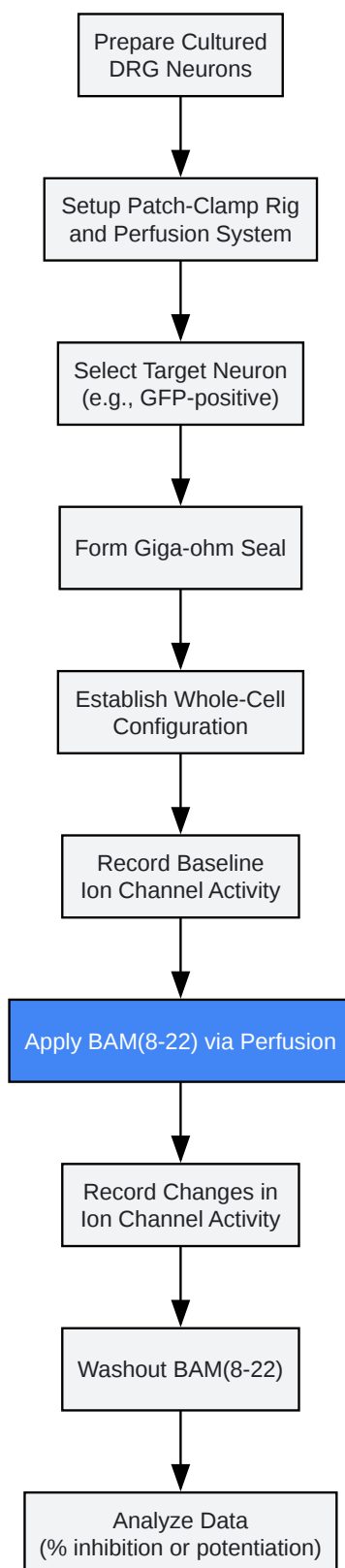
## Signaling Pathways



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Caption: Signaling pathways of **BAM(8-22)** via MRGPRX1.

## Experimental Workflow



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Caption: Experimental workflow for patch-clamp studies with **BAM(8-22)**.



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